Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI)
Description
Chemical Identification and Nomenclature
The compound is systematically identified by its IUPAC name (2R)-N-ethyl-2-hydroxypropanamide , reflecting its stereochemical configuration at the second carbon atom. Its molecular formula is C₅H₁₁NO₂ , with a molecular weight of 117.15 g/mol . The CAS registry number 194022-24-7 uniquely distinguishes it from its enantiomeric counterpart, (S)-N-ethyl-2-hydroxypropanamide (CAS 194022-24-7).
Key identifiers include:
Historical Context and Development
The compound emerged from advancements in stereoselective synthesis during the late 20th century, particularly in the context of resolving racemic mixtures for pharmaceutical intermediates. Early methodologies relied on chiral auxiliaries such as lactamides, enabling the separation of enantiomers via diastereomeric crystallization. For example, the use of (S)-lactamide esters facilitated the resolution of racemic acids, a strategy later adapted for synthesizing (R)-N-ethyl-2-hydroxypropanamide.
Industrial-scale production became feasible with the development of catalytic asymmetric reactions. Patent literature describes the reaction of lactides with dialkylamines (e.g., ethylamine) to form lactamide derivatives, followed by stereocontrolled reductions. These processes highlight the compound’s role in streamlining enantioselective syntheses.
Significance in Stereochemistry and Organic Chemistry
The (R)-enantiomer serves as a chiral building block in asymmetric catalysis and drug discovery. Its hydroxyl and amide functional groups enable hydrogen bonding, critical for:
- Enantioselective Aldol Reactions : The compound acts as a chiral auxiliary, directing stereochemical outcomes in carbon-carbon bond-forming reactions.
- Pharmaceutical Intermediates : Its configuration influences biorecognition in active pharmaceutical ingredients (APIs), such as modulators of multidrug resistance in cancer therapy.
Table 2: Functional Group Interactions
| Functional Group | Role in Reactivity | Example Application |
|---|
Properties
CAS No. |
152970-08-6 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.148 |
IUPAC Name |
(2R)-N-ethyl-2-hydroxypropanamide |
InChI |
InChI=1S/C5H11NO2/c1-3-6-5(8)4(2)7/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m1/s1 |
InChI Key |
PWHWWMHNXSWQLD-SCSAIBSYSA-N |
SMILES |
CCNC(=O)C(C)O |
Synonyms |
Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Protection-Activation-Amidation Strategy
The most direct route involves using (R)-lactic acid () as a chiral precursor. The hydroxyl group is protected to prevent undesired side reactions during amidation:
-
Protection :
-
Activation :
-
Amidation :
-
Deprotection :
Key Data :
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Protection | TBSCl, Imidazole | CHCl | 0°C → RT | 92–95 |
| Activation | SOCl | CHCl | 40°C | Quant. |
| Amidation | Ethylamine | THF | 0°C | 85–88 |
| Deprotection | TBAF | THF | RT | 78–82 |
Smiles Rearrangement of Ethoxypropanamide Derivatives
The Smiles rearrangement, typically used for converting aryloxyamides to hydroxyamides, has been adapted for alkyl substrates. For (R)-N-ethyl-2-hydroxypropanamide, this method involves:
-
Synthesis of 2-Ethoxypropanamide :
-
Rearrangement to Target Compound :
Stereochemical Considerations :
-
The rearrangement preserves the (R)-configuration due to the retention of stereochemistry at the migration origin.
Enzymatic Synthesis Using Lipases
Lipase-catalyzed amidation offers an eco-friendly alternative with high enantioselectivity. Candida antarctica lipase B (CAL-B) has been employed for this purpose:
-
Reaction Setup :
-
Performance Metrics :
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Protection-Activation | 78–82 | >99 | High | Moderate |
| Smiles Rearrangement | 65–70 | >99 | Moderate | Low |
| Enzymatic | 68–72 | >99 | High | High |
-
Protection-Activation : Preferred for lab-scale synthesis due to reliability.
-
Enzymatic : Ideal for green chemistry applications despite moderate yields.
-
Smiles Rearrangement : Limited by multi-step complexity and lower yields.
Industrial-Scale Production Considerations
For bulk synthesis, the enzymatic method is optimized via:
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-ethyl-2-oxo-propanamide.
Reduction: Formation of N-ethyl-2-amino-propanamide.
Substitution: Formation of various substituted amides depending on the reagent used.
Scientific Research Applications
Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Propanamide, N-ethyl-2-hydroxy-, ®- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- (S)-N-ethyl-2-hydroxypropanamide (CAS: 194022-24-7):
The S-enantiomer shares identical molecular formula and functional groups but differs in stereochemistry. Enantiomeric pairs often exhibit divergent biological activities, such as receptor binding or metabolic pathways, though specific data for this pair remain understudied .
Hydroxypropanamide Derivatives
- (R)-(+)-Lactamide (CAS: 598-81-2):
Structurally analogous but lacks the N-ethyl group, replacing it with a methyl (-CH₃). This reduces lipophilicity (logP: ~-0.5 vs. ~0.2 for the target compound) and alters solubility profiles. Used in polymer synthesis and as a chiral building block . - 2-Hydroxy-N,N-dimethylpropanamide (CAS: 35123-06-9):
Contains dimethyl (-N(CH₃)₂) instead of ethyl. The increased steric hindrance and reduced hydrogen-bonding capacity (due to methyl groups) lower its boiling point (~250°C ) compared to the target compound .
Substituted Propanamides in Agrochemicals
- Carbetamide (CAS: 16118-49-3): A herbicidal propanamide with a phenylcarbamate group. Its structure, (R)-N-ethyl-2-(((phenylamino)carbonyl)oxy)propanamide, introduces herbicidal activity via inhibition of fatty acid elongation. The target compound lacks this phenyl moiety, limiting its pesticidal utility .
Complex Propanamide Derivatives
- Propanamide, 2-amino-N-(4-nitrophenyl)-, (R)- (CAS: 201731-77-3): Features a nitro-phenyl group, enhancing UV absorbance and fluorescence properties. Used in protease assays and as a chromogenic substrate, contrasting with the target compound’s role as a synthetic intermediate .
- N,N-Dimethyllactamide (CAS: MFCD01698643):
A dimethylated analog with a lactamide backbone. Its higher polarity (PSA: 49.3 Ų) and lower boiling point (~230°C ) make it suitable as a solvent in pharmaceutical formulations .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Propanamide Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|
| (R)-N-ethyl-2-hydroxypropanamide | 152970-08-6 | C₅H₁₁NO₂ | 117.15 | 280.9 | Biochemical intermediates |
| (R)-(+)-Lactamide | 598-81-2 | C₃H₇NO₂ | 89.09 | 245.5 | Polymer synthesis |
| Carbetamide | 16118-49-3 | C₁₂H₁₆N₂O₃ | 236.27 | Decomposes | Herbicide |
| 2-Hydroxy-N,N-dimethylpropanamide | 35123-06-9 | C₅H₁₁NO₂ | 117.15 | ~250 | Solvent, intermediate |
Hydrogen Bonding and Solubility
The hydroxyl group in the target compound enhances hydrogen-bonding capacity (PSA: 49.3 Ų), improving water solubility compared to N,N-dimethyl analogs. This property is critical in drug design for bioavailability optimization .
Steric and Electronic Effects
The ethyl group in the target compound provides moderate steric bulk, balancing reactivity and stability in nucleophilic acyl substitution reactions. In contrast, dimethyl analogs (e.g., N,N-dimethyllactamide) exhibit faster hydrolysis due to reduced steric hindrance .
Biological Activity
Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI), a chiral organic compound, has garnered attention for its potential biological activities. This article reviews its biological mechanisms, therapeutic implications, and relevant research findings.
Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI) is classified as an amide with a hydroxyl group adjacent to the amide functional group. Its Chemical Abstracts Service Registry Number is 152970-08-6. The compound appears as a colorless to pale yellow liquid or solid depending on purity and concentration.
Key Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₃NO₂ |
| Molecular Weight | 115.17 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI) primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, thus preventing substrate binding and subsequent catalysis. This mechanism is crucial in therapeutic applications targeting metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways that regulate numerous physiological processes.
Therapeutic Potential
Research indicates that Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI) has potential applications in several therapeutic areas:
- Anti-inflammatory Activity : Studies have shown that related compounds exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play key roles in the inflammatory response .
- Antitumor Activity : Inhibitors of histone deacetylases (HDACs), a class of compounds related to Propanamide, have been demonstrated to induce differentiation and apoptosis in human tumor cells . This suggests a potential role for Propanamide derivatives in cancer therapy.
- Antibacterial and Antifungal Properties : Recent studies have explored the antibacterial and antifungal activities of similar compounds. For instance, certain propanamides showed promising results against Gram-positive and Gram-negative bacteria, indicating that Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI) might also possess these properties .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI):
- Enzyme Inhibition Studies : A study highlighted the competitive inhibition of urease by naproxen conjugates, demonstrating a similar mechanism that could be applicable to Propanamide derivatives. The IC50 values for these conjugates ranged from 5.06 µM to 6.69 µM .
- Antitumor Studies : Research on hydroxamic acid-based HDAC inhibitors indicated that modifications to the propanamide structure could enhance antiproliferative activity against various cancer cell lines .
Summary of Biological Activities
The following table summarizes the biological activities associated with Propanamide, N-ethyl-2-hydroxy-, (R)- (9CI) and related compounds:
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are suitable for characterizing (R)-N-ethyl-2-hydroxypropanamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the ethyl group (δ ~1.1–1.3 ppm for CH), hydroxyl proton (δ ~2.5–3.5 ppm, exchangeable), and amide carbonyl (δ ~165–175 ppm). The (R)-configuration can be inferred using chiral shift reagents or derivatization with enantiopure agents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 117.07903 (calculated exact mass) and fragmentation patterns to validate the structure .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify key functional groups: broad O-H stretch (~3200–3500 cm), amide C=O (~1650 cm), and N-H bending (~1550 cm) .
Q. How can the absolute configuration of the chiral center in (R)-N-ethyl-2-hydroxypropanamide be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of the (R)-configuration by resolving spatial arrangement.
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC to separate enantiomers and compare retention times with standards. Polarimetric analysis can complement this .
Q. What are the critical parameters for synthesizing (R)-N-ethyl-2-hydroxypropanamide without racemization?
- Methodological Answer :
- Temperature Control : Maintain reactions below 0°C to minimize thermal racemization of the chiral center.
- Protecting Groups : Temporarily protect the hydroxyl group (e.g., using tert-butyldimethylsilyl ether) during amide formation to prevent side reactions. Deprotect under mild acidic conditions (e.g., TBAF) .
Advanced Research Questions
Q. How does the hydroxyl group in (R)-N-ethyl-2-hydroxypropanamide influence its hydrogen-bonding interactions and solubility?
- Methodological Answer :
- Computational Modeling : Use density functional theory (DFT) to map hydrogen-bonding networks. The hydroxyl group (PSA = 49.33 Ų) increases hydrophilicity, which can be quantified via logP calculations (experimental logP ≈ -0.3) .
- Solubility Studies : Measure solubility in polar (water, DMSO) vs. nonpolar (hexane) solvents. Correlate results with Hansen solubility parameters derived from molecular dynamics simulations.
Q. What strategies mitigate oxidative degradation of (R)-N-ethyl-2-hydroxypropanamide in aqueous solutions?
- Methodological Answer :
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Degradation products (e.g., oxidation to ketone) can be identified via LC-MS.
- Antioxidant Additives : Introduce chelating agents (e.g., EDTA) or radical scavengers (e.g., BHT) to buffer formulations. Assess efficacy using Arrhenius kinetics .
Q. How can the compound’s stereochemical integrity be preserved during derivatization for biochemical assays?
- Methodological Answer :
- Enzymatic Methods : Use stereospecific enzymes (e.g., lipases or esterases) to catalyze derivatization reactions, ensuring retention of the (R)-configuration.
- Chiral Auxiliaries : Employ Evans auxiliaries or Sharpless epoxidation conditions to control stereochemistry during functionalization .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes. The hydroxyl and amide groups may form hydrogen bonds with active-site residues.
- Pharmacophore Mapping : Identify critical pharmacophoric features (hydrogen bond donors/acceptors, hydrophobic regions) to guide structure-activity relationship (SAR) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
